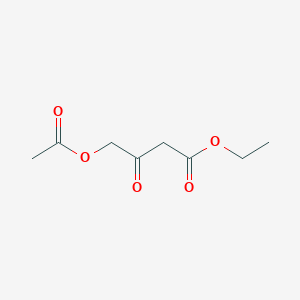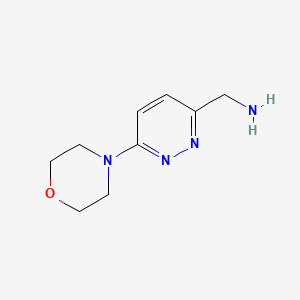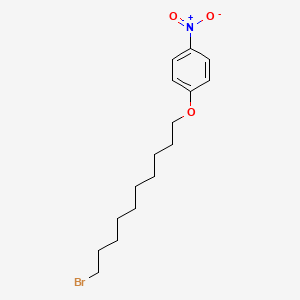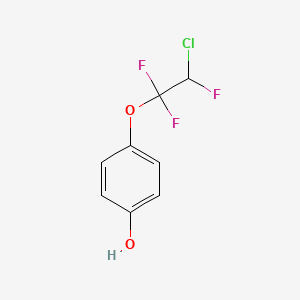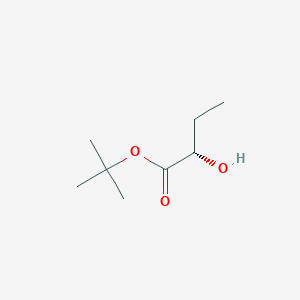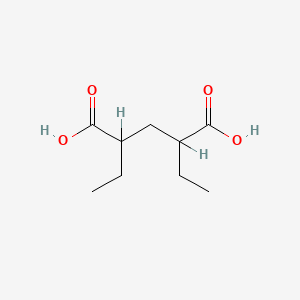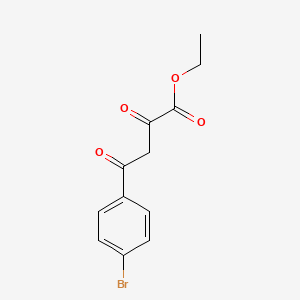
4-(4-溴苯基)-2,4-二氧代丁酸乙酯
描述
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular weight of 271.15 . It is stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds such as 4-bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and flash point are not available.科学研究应用
1. 环丁烯衍生物的合成
4-芳基-2,4-二氧代丁酸乙酯,包括 4-(4-溴苯基)-2,4-二氧代丁酸乙酯,可以进行立体选择性分子内 Wittig 反应,生成环丁烯衍生物。这些衍生物可以进一步进行电环开环反应,产生高度缺电子的 1,3-二烯 (Yavari & Samzadeh‐Kermani, 1998)。
2. 二氰基吡嗪和二氰基联苯衍生物的形成
4-芳基-2,4-二氧代丁酸乙酯与二氨基马来腈和丙二腈反应,分别形成 5-(2-芳基-2-氧代乙基)-6-氧代-1,6-二氢吡嗪-2,3-二腈和 5-氨基-4,6-二氰基联苯-3-羧酸乙酯衍生物 (Moloudi et al., 2018)。
3. 乙醇酸氧化酶的抑制
4-取代的 2,4-二氧代丁酸,包括 4-(4-溴苯基)-2,4-二氧代丁酸乙酯的衍生物,已显示出在体外作为猪肝乙醇酸氧化酶的有效抑制剂的潜力 (Williams et al., 1983)。
4. 异恶唑-4-基衍生物的合成
5-芳酰基-4-吡喃-2-羧酸乙酯与羟胺反应,生成 4-(5-芳基异恶唑-4-基)-2,4-二氧代丁酸乙酯。这些衍生物在有机合成中具有潜在应用 (Obydennov et al., 2017)。
5. 自由基环化反应到唑类
源自 4-(4-溴苯基)-2,4-二氧代丁酸乙酯的 2-(2-溴苯基)乙基基团可用于自由基环化反应到唑类,以合成三环和四环杂环化合物 (Allin et al., 2005)。
安全和危害
The safety data sheet for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
未来方向
While specific future directions for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds have shown promise in various applications. For instance, ethyl-4-bromophenyl carbamate has been evaluated for its effect on different Rhipicephalus microplus stages implanted in cattle, showing potential for tick control . Further studies may reveal more potential uses for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate and related compounds.
属性
IUPAC Name |
ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZGVSOAFLCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454019 | |
| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
CAS RN |
40155-54-2 | |
| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




